Sodium Pyridine-3-sulfonate Sodium Pyridine-3-sulfonate
Brand Name: Vulcanchem
CAS No.: 15521-77-4
VCID: VC21061338
InChI: InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9);
SMILES: C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+]
Molecular Formula: C5H5NNaO3S
Molecular Weight: 182.16 g/mol

Sodium Pyridine-3-sulfonate

CAS No.: 15521-77-4

Cat. No.: VC21061338

Molecular Formula: C5H5NNaO3S

Molecular Weight: 182.16 g/mol

* For research use only. Not for human or veterinary use.

Sodium Pyridine-3-sulfonate - 15521-77-4

Specification

CAS No. 15521-77-4
Molecular Formula C5H5NNaO3S
Molecular Weight 182.16 g/mol
IUPAC Name sodium;pyridine-3-sulfonate
Standard InChI InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9);
Standard InChI Key HZGXRCZOUUZHMB-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+]
SMILES C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC(=CN=C1)S(=O)(=O)O.[Na]

Introduction

Identifier TypeInformation
Primary NameSodium Pyridine-3-sulfonate
CAS Number15521-77-4
EINECS Number239-561-3
Common SynonymsPyridine-3-sulfonic Acid Sodium Salt; 3-Pyridine Sulfonic Acid, Sodium Salt; Sodium 3-Pyridinesulfonate
Molecular FormulaC₅H₄NNaO₃S
HS Code2933399090

Physical and Chemical Properties

Sodium Pyridine-3-sulfonate exhibits specific physical and chemical characteristics that determine its behavior in various applications and reactions. Understanding these properties is essential for its effective utilization in research and industrial processes.

Fundamental Physical Properties

The compound exists as a white to almost white crystalline powder at room temperature with the following physical parameters:

PropertyValue
Physical State (20°C)Solid
FormCrystal-Powder
ColorWhite to Almost white
Molecular Weight181.14500 g/mol
Density1.509 g/cm³
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available
Solubility in WaterSoluble
Exact Mass180.98100

Chemical Properties and Reactivity

Sodium Pyridine-3-sulfonate contains several functional groups that influence its chemical behavior. The pyridine ring provides aromatic character and basic properties through its nitrogen atom, while the sulfonate group contributes acidic character and enhances water solubility. The sodium counterion further increases water solubility and affects the compound's pH in solution.

The chemical reactivity of Sodium Pyridine-3-sulfonate is primarily influenced by:

  • The pyridine nitrogen, which can act as a nucleophile and coordinate with metal ions

  • The sulfonate group, which provides sites for potential hydrogen bonding

  • The aromatic pyridine ring, which can undergo electrophilic substitution reactions, though with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen

The compound demonstrates stability under normal storage conditions but may be hygroscopic, absorbing moisture from the atmosphere .

Synthesis and Production Methods

The industrial production of Sodium Pyridine-3-sulfonate typically involves the synthesis of pyridine-3-sulfonic acid followed by neutralization with sodium hydroxide. Various synthetic routes have been developed, with significant improvements in efficiency and purity over time.

Industrial Synthesis Route

A notable production method for pyridine-3-sulfonic acid, the precursor to its sodium salt, involves a three-step process starting from 3-chloropyridine:

  • Oxidation of 3-chloropyridine to form 3-chloro-pyridine-N-oxide

  • Reaction with a sulfonating agent to produce pyridine-3-sulfonic acid-N-oxide

  • Catalytic reduction to yield pyridine-3-sulfonic acid

This method is particularly advantageous because it utilizes 3-chloropyridine, which often accumulates as an undesired by-product in the synthesis of 2-chloropyridine and would otherwise require disposal. Converting it to pyridine-3-sulfonic acid thus improves the economic efficiency of 2-chloropyridine production .

Detailed Synthesis Process

The oxidation step typically employs acetic acid as a solvent and proceeds at temperatures ranging from room temperature to approximately 100°C. Following oxidation, the 3-chloro-pyridine-N-oxide is isolated and then reacted with alkali metal sulfite in water at elevated temperatures (50-170°C), resulting in conversion rates up to 83% for pyridine-3-sulfonic acid-N-oxide .

The final reduction step employs Raney nickel as a catalyst under basic conditions. This hydrogenation step selectively reduces the N-oxide bond while preserving both the aromatic ring and the sulfonic acid group. The reaction typically occurs at 80-120°C under 5 bars of pressure, with hydrogenation times of approximately 8-12 hours. Increasing the catalyst concentration can reduce the reaction time to 4-7 hours .

Following hydrogenation, the sodium salt is formed by neutralization with sodium hydroxide. The purification process typically involves:

  • Removal of residual sulfite by acidification

  • Precipitation and filtration of sodium chloride

  • Concentration of the mother liquor

  • Removal of residual water using toluene as an entraining agent

  • Precipitation of the product with isopropanol

  • Crystallization from hot water or low molecular weight alcohols

This process yields Sodium Pyridine-3-sulfonate with approximately 99% purity .

Applications and Industrial Uses

Sodium Pyridine-3-sulfonate serves various industrial functions, with applications spanning multiple sectors due to its unique chemical properties.

Electroplating Applications

One of the most significant applications of pyridine-3-sulfonic acid and its sodium salt is in the electroplating industry. The compound functions as an additive in electroplating baths where it markedly improves precipitation behavior . This enhancement leads to more uniform and high-quality metal coatings, which are essential in various manufacturing processes, including electronics, automotive parts production, and decorative metal finishing.

Pharmaceutical Intermediate

Sodium Pyridine-3-sulfonate serves as a valuable intermediate in pharmaceutical synthesis. It contributes to the production of sulfonamides and other pharmaceutical agents that require the pyridine scaffold with a functionalized 3-position . The water solubility conferred by the sulfonate group makes it particularly useful in aqueous reaction conditions commonly employed in pharmaceutical manufacturing.

Dye Industry Applications

Another important application is in the production of water-soluble reactive dyestuffs . The compound's combination of aromatic character and water solubility makes it suitable for incorporation into dye molecules, particularly those designed for textile applications where water solubility is essential for the dyeing process.

Hazard TypeClassification
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
GHS PictogramWarning
Hazard StatementsCauses skin irritation; Causes serious eye irritation
Hazard CodeXn

These classifications indicate that the compound can cause skin irritation and serious eye irritation upon contact .

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